N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H22N2O6S2 and its molecular weight is 474.55. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Research on thiophene-3-carboxamide derivatives has shown that these compounds exhibit significant antibacterial and antifungal activities. The structural configuration of these compounds, including the presence of certain substituents, plays a crucial role in their biological activity. For instance, compounds with a m-toluidine or p-toluidine ring coplanar with their respective thiophene rings have been observed to show these activities, indicating potential applications in developing new antimicrobial agents (Vasu et al., 2005).
Heterocyclic Synthesis for Pharmacological Applications
Thiophene and its derivatives have been extensively explored for synthesizing heterocyclic compounds with potential pharmacological applications. For example, the reactivity of thiophenylhydrazonoacetates towards various nitrogen nucleophiles has been investigated, leading to the synthesis of compounds with potential as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. Such synthetic versatility underscores the utility of thiophene derivatives in drug development processes, offering routes to novel therapeutic agents with varied biological activities (Mohareb et al., 2004).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-3-28-17-7-5-16(6-8-17)24(2)32(26,27)20-10-13-31-21(20)22(25)23-15-4-9-18-19(14-15)30-12-11-29-18/h4-10,13-14H,3,11-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIYTRKHNBPAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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